
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride” likely belongs to the class of organic compounds known as halogenated heterocycles . These are heterocyclic compounds containing one or more halogen atoms attached to the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions . The exact method would depend on the desired product and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-Chloro”, “3-(chloromethyl)”, and “6-methyl” parts of the name suggest that there are chlorine and methyl groups attached to this ring at the 2nd, 3rd, and 6th positions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. For example, chloromethyl groups can participate in various reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyridine ring often have unique chemical properties due to the presence of a nitrogen atom in the ring .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been used in the synthesis of new quinoxaline derivatives, which are expected to possess optimized antimicrobial activity . The antimicrobial properties of these derivatives make them potential candidates for the development of new antimicrobial agents .
Synthesis of Quinolinyl Amines
The compound has been used in the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline by nucleophilic substitution with aniline in absolute ethanol in the presence of triethylamine (TEA) as base . Quinolinyl amines are important organic compounds which possess a variety of pharmacological activities such as antimalarial, antifungal, hypotensive and antidepressant activity .
Development of Antifungal Agents
The quinolinyl amines synthesized using this compound have shown significant antifungal activity . This makes the compound a key ingredient in the development of new antifungal agents.
Development of Antimalarial Agents
The quinolinyl amines synthesized using this compound have also shown antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs.
Development of Hypotensive Agents
The quinolinyl amines synthesized using this compound have demonstrated hypotensive activity . This indicates that the compound could be used in the development of new hypotensive drugs.
Development of Antidepressant Agents
The quinolinyl amines synthesized using this compound have shown antidepressant activity . This suggests that the compound could be used in the development of new antidepressant drugs.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFDLQIZDQPXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)
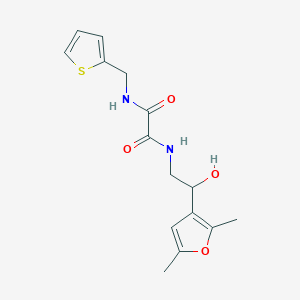
![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)
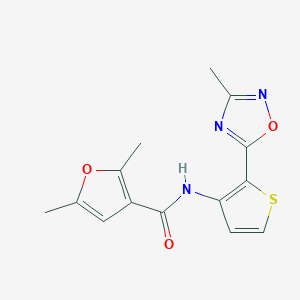
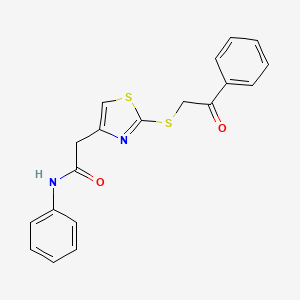
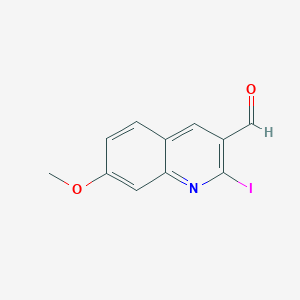
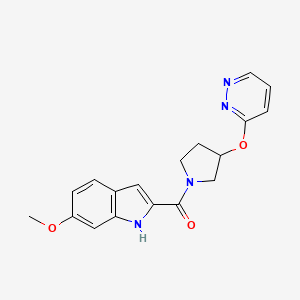
![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)

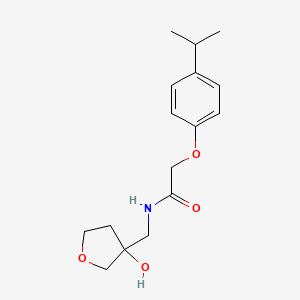
![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)
